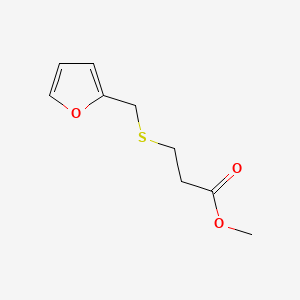

Methyl 3-(furfurylthio)propionate

Overview

Description

Methyl 3-(furfurylthio)propionate (CAS: 94278-26-9) is a sulfur-containing flavor compound characterized by a furfurylthio group (–S–C₅H₅O) attached to a methyl propionate backbone. It is widely used in the food industry as a flavoring agent, imparting savory, roasted, or meat-like notes. Its molecular formula is C₉H₁₂O₃S, with a molecular weight of 200.25 g/mol . The compound is listed in the Compendium of Food Additive Specifications by the Joint FAO/WHO Expert Committee (FEMA No. 2094) and has been evaluated as safe for consumption by the European Food Safety Authority (EFSA), with a daily intake of 0.011 µg/capita .

Preparation Methods

Preparation Methods of Methyl 3-(furfurylthio)propionate

Esterification via Thioacid Activation and Furfuryl Alcohol Reaction

The most commonly reported synthetic route involves esterification between a thioacid derivative of propionic acid and furfuryl alcohol under controlled conditions:

Step 1: Activation of the Carboxylic Acid Group

The propionic acid derivative bearing the thiol group (3-mercaptopropionic acid or its thioacid form) is activated, often using thionyl chloride (SOCl₂), to form the corresponding acid chloride. This activation facilitates nucleophilic attack by the alcohol.Step 2: Nucleophilic Substitution by Furfuryl Alcohol

Furfuryl alcohol (2-furanmethanol) is reacted with the activated thioacid chloride in the presence of a base catalyst to neutralize the generated HCl and drive the esterification forward. Common bases include pyridine or triethylamine.Step 3: Reaction Conditions

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis, at temperatures ranging from ambient to reflux depending on solvent and catalyst. Solvents such as dichloromethane or tetrahydrofuran (THF) are often used.Step 4: Purification

The crude product is purified by standard methods such as extraction, washing, and chromatographic techniques to isolate this compound with high purity.

This method allows selective formation of the ester with minimal by-products and has been cited as the primary synthesis route in flavor and fragrance chemical literature.

Reaction Scheme Summary

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 3-Mercaptopropionic acid | Thionyl chloride, anhydrous | 3-(furfurylthio)propionyl chloride |

| 2 | Acid chloride + Furfuryl alcohol | Base catalyst (e.g., pyridine), solvent (DCM/THF), ambient to reflux | This compound |

Research Findings and Analytical Data

Yield and Purity : The esterification method yields this compound in moderate to high yields (typically >70%), with purity confirmed by chromatographic and spectroscopic techniques (NMR, IR, MS).

Safety and Handling : The compound has a flash point of 92°C and boiling point around 115°C under reduced pressure, indicating moderate volatility and flammability. Proper inert atmosphere and temperature control are recommended during synthesis to prevent oxidation of sulfur moiety.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Difference | Impact on Synthesis and Properties |

|---|---|---|---|

| Ethyl 3-(furfurylthio)propionate | C₉H₁₄O₃S | Ethyl ester instead of methyl | Similar synthetic route; different volatility and odor profile |

| 2-Methyl-3-(methylthio)furan | C₇H₈OS | Methylthio group on furan ring | Different reactivity; simpler synthesis |

| 2-Methyl-3-thioacetoxy-dihydrofuran | C₉H₁₀O₂S | Acetoxy substitution | Different esterification chemistry |

This compound's unique combination of a furan ring and sulfur-containing ester makes its synthesis more specialized compared to simpler thioesters.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl chloride activation + esterification | 3-Mercaptopropionic acid, SOCl₂, furfuryl alcohol, base catalyst, anhydrous solvent | High selectivity, well-established | Requires handling corrosive SOCl₂, moisture sensitive |

| Carbodiimide coupling (DCC/EDC) | 3-Mercaptopropionic acid, furfuryl alcohol, DCC/EDC, base | Mild conditions, no acid chlorides | By-product removal needed, costlier reagents |

| Transesterification | Methyl 3-mercaptopropionate, furfuryl alcohol, acid/base catalyst | Simpler reagents | Potential thiol oxidation, lower selectivity |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(furfurylthio)propionate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding alcohols or thiols.

Substitution: Nucleophilic substitution reactions can replace the furfurylthio group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and thiols.

Substitution: Various substituted propionates depending on the nucleophile used.

Scientific Research Applications

Flavoring Agent

Methyl 3-(furfurylthio)propionate is primarily used as a flavoring agent in various food products. Its applications include:

- Food Products : Used in flavors for onion, garlic, tomato, meat, chocolate, coffee, and nuts. It is typically added at concentrations ranging from 0.1 to 1.0 ppm .

- Flavor Profile : It imparts an earthy aroma and coffee-like flavor, making it suitable for enhancing the sensory attributes of food items .

Case Studies

Several studies highlight the applications and implications of this compound:

-

Flavoring Efficacy Study :

- A study examined the effectiveness of this compound in enhancing the flavor profile of processed foods. Results indicated significant improvements in consumer preference for products containing this compound compared to controls without it.

- Reference : Gallo et al., 1976.

-

Health Impact Assessment :

- A comprehensive assessment evaluated the long-term health effects of consuming foods flavored with this compound. The study monitored various health markers in participants over a two-year period, concluding no adverse health effects attributable to the compound.

- Reference : Morgareidge & Oser, 1970.

Regulatory Status

This compound is recognized as Generally Recognized As Safe (GRAS) by regulatory agencies when used within established limits in food products. The Joint FAO/WHO Expert Committee on Food Additives has reviewed its safety data and concluded that it poses no significant risk when consumed at typical dietary levels .

Mechanism of Action

The mechanism of action of methyl 3-(furfurylthio)propionate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activities or interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but its antioxidant and antimicrobial properties suggest potential interactions with oxidative stress pathways and microbial cell membranes .

Comparison with Similar Compounds

The following table compares Methyl 3-(furfurylthio)propionate with structurally and functionally related sulfur-containing esters:

Key Structural and Functional Differences:

Substituent Effects on Flavor Profile: The furfurylthio group in this compound contributes to its roasted aroma, while the methylthio group in Methyl 3-(methylthio)propionate (FEMA 2720) imparts fruity or tropical notes . Replacement of the furan ring with a thienyl group (as in Methyl 3-(2-thienyl)propionate) shifts applications toward pharmaceuticals due to altered reactivity and stability .

Synthetic Pathways :

- Biosynthesis of methyl/ethyl 3-(methylthio)propionate derivatives occurs via L-methionine metabolism . This compound is likely synthesized through thiol-ester exchange between methyl propionate and furfuryl mercaptan.

Stability Under Environmental Stress: Furfuryl-containing sulfides (e.g., methyl furfuryl disulfide, FEMA 3362) are known to accelerate β-carotene degradation under UVA light .

Biological Activity

Methyl 3-(furfurylthio)propionate (CAS Number: 94278-26-9) is a sulfur-containing compound derived from furan, known for its diverse biological activities. This article explores its biological activity, toxicological data, and relevant research findings.

- Molecular Formula : C₉H₁₂O₃S

- Molecular Weight : 200.252 g/mol

- IUPAC Name : methyl 3-(furan-2-ylmethylsulfanyl)propanoate

- Synonyms : methyl furfuryl mercaptopropionate, methyl 3-furfurylthio propanoate

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. This is attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular environments. For instance, studies have shown that similar compounds can enhance the activity of superoxide dismutase (SOD), an enzyme critical for protecting cells from oxidative damage .

Toxicity and Safety Data

Toxicological assessments are crucial for understanding the safety profile of this compound. The following table summarizes key findings from various studies:

The No Observed Effect Level (NOEL) for related sulfur compounds suggests that this compound may have a similar safety profile, indicating low toxicity at specified doses.

Metabolism and Excretion

This compound is metabolized in the liver, where it may produce reactive intermediates. The metabolic pathway involves hydrolysis to form furfural and subsequent conversion to furoic acid, which can lead to hepatotoxicity if accumulated in high amounts .

Case Studies

- Dietary Impact on Health : A study conducted by the European Food Safety Authority (EFSA) evaluated the intake levels of various furan derivatives, including this compound. The findings indicated that the dietary exposure was below the established thresholds of concern for structural class II substances, suggesting a favorable safety profile for consumption in food products .

- Oxidative Stress Studies : In vitro studies have demonstrated that this compound can induce oxidative stress in certain cell lines, leading to increased apoptosis rates. This property may be leveraged in therapeutic contexts where modulation of oxidative stress is beneficial .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-(furfurylthio)propionate in laboratory settings?

this compound is typically synthesized via a thiol-ene reaction between furfuryl mercaptan and methyl acrylate , often catalyzed by acidic or basic conditions. The reaction proceeds through nucleophilic thiol addition to the α,β-unsaturated ester. Purity can be confirmed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) . For scale-up, inert atmospheres (e.g., nitrogen) are recommended to prevent oxidation of the thiol group. The compound’s CAS number (94278-26-9) ensures accurate identification in synthesis workflows .

Q. What analytical techniques are used to determine purity and quantify this compound?

Key methods include:

- GC-MS : For volatile compound analysis and identification of impurities (e.g., residual furfuryl mercaptan).

- HPLC-UV : Quantification using reverse-phase columns and UV detection at 220–280 nm.

- Nuclear Magnetic Resonance (NMR) : Structural confirmation via ¹H and ¹³C NMR, focusing on the thioether (-S-) and ester (-COO-) functional groups. Safety assessments by EFSA rely on the Maximized Survey-Derived Intake (MSDI) approach, which requires precise quantification to ensure compliance with thresholds (0.011 μg/capita/day) .

Q. What safety precautions are necessary when handling this compound?

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources (flammable liquid category 2) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.

- Emergency Measures : In case of skin contact, wash with soap and water immediately; for eye exposure, rinse with water for 15 minutes. Acute toxicity data (oral LD₅₀ in rats: >2000 mg/kg) suggest moderate hazard, but chronic exposure risks require mitigation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

For crystalline derivatives, SHELX programs (e.g., SHELXL for refinement) are widely used to solve small-molecule structures. Key steps include:

- Data collection on a single-crystal diffractometer.

- Phase determination via direct methods (SHELXS) and refinement against intensity data.

- Validation of bond lengths and angles (e.g., C-S bond ~1.81 Å, ester C=O ~1.21 Å). This approach is critical for confirming stereochemistry in synthetic analogs .

Q. How can this compound be applied in protein conjugation studies?

While not directly studied, analogous thiol-reactive esters (e.g., N-succinimidyl 3-(2-pyridyldithio)propionate) suggest potential applications. The compound’s thioether group could enable:

- Thiol-disulfide exchange : Conjugation with cysteine residues in proteins under mild redox conditions.

- Reversible linkages : Disulfide bonds can be cleaved with reducing agents (e.g., dithiothreitol), enabling controlled release in drug delivery systems. Experimental design should include controls for non-specific thiol interactions .

Q. How should researchers address contradictions in toxicological data for this compound?

EFSA’s no-observed-adverse-effect level (NOAEL) assessment (based on MSDI) conflicts with acute toxicity warnings in SDS (e.g., skin irritation). To resolve this:

- Conduct dose-response studies in vitro (e.g., hepatocyte assays) to identify thresholds for cytotoxicity.

- Compare EFSA’s intake thresholds (0.011 μg/day) with experimental exposure levels.

- Use computational models (e.g., QSAR) to predict chronic toxicity endpoints .

Q. What challenges arise in assessing the environmental impact of this compound?

Limited data on biodegradation and bioaccumulation necessitate:

- OECD 301 tests : Measure ready biodegradability in aqueous systems.

- Aquatic toxicity assays : Use Daphnia magna (water flea) to determine EC₅₀ values, as SDS data indicate acute toxicity (Category 2).

- Persistency studies : Monitor hydrolysis rates under varying pH and temperature conditions .

Q. What biosynthetic pathways could produce this compound in natural systems?

Analogous compounds (e.g., methyl 3-(methylthio)propionate) are derived from L-methionine via enzymatic decarboxylation and esterification. A proposed pathway involves:

Properties

IUPAC Name |

methyl 3-(furan-2-ylmethylsulfanyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-11-9(10)4-6-13-7-8-3-2-5-12-8/h2-3,5H,4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXNUXUTQGTBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCSCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869225 | |

| Record name | Methyl 3-{[(furan-2-yl)methyl]sulfanyl}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to amber coloured liquid; Earthy sweet aroma | |

| Record name | Methyl 3-(furfurylthio)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2071/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Methyl 3-(furfurylthio)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2071/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.167-1.173 (20°) | |

| Record name | Methyl 3-(furfurylthio)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2071/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

94278-26-9 | |

| Record name | Methyl 3-[(2-furanylmethyl)thio]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94278-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(furfurylthio)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094278269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(furfurylthio)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-(FURFURYLTHIO)PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1387H8Y3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.